- Pyrimido five-membered ring derivative and application, World Intellectual Property Organization, , ,
Cas no 956477-64-8 (1-(difluoromethyl)-4-nitro-pyrazole)

956477-64-8 structure
Nom du produit:1-(difluoromethyl)-4-nitro-pyrazole
Numéro CAS:956477-64-8
Le MF:C4H3F2N3O2
Mégawatts:163.082327127457
MDL:MFCD04967412
CID:2950388
PubChem ID:7017245
1-(difluoromethyl)-4-nitro-pyrazole Propriétés chimiques et physiques
Nom et identifiant
-
- N-difluoroMenthyl-4-nitropyrazole
- 1-(difluoromethyl)-4-nitro-1H-pyrazole
- 1-(difluoromethyl)-4-nitropyrazole
- N-difluoromethyl-4-nitropyrazole
- 1-Difluoromethyl-4-nitro-1H-pyrazole
- VCURCUIEDUUUEA-UHFFFAOYSA-N
- STK313239
- SBB021414
- SB21957
- NE34664
- SY021392
- AK189012
- ST45092450
- 1-(Difluoromethyl)-4-nitro-1H-pyrazole (ACI)
- 1-(difluoromethyl)-4-nitro-pyrazole
- DS-9953
- AKOS015922257
- 956477-64-8
- 1H-Pyrazole, 1-(difluoromethyl)-4-nitro-
- P10301
- AKOS000306192
- Z851015902
- SCHEMBL3264887
- MFCD04967412
- EN300-56165
- DB-121110
- CS-0085393
-
- MDL: MFCD04967412
- Piscine à noyau: 1S/C4H3F2N3O2/c5-4(6)8-2-3(1-7-8)9(10)11/h1-2,4H
- La clé Inchi: VCURCUIEDUUUEA-UHFFFAOYSA-N
- Sourire: [O-][N+](C1=CN(C(F)F)N=C1)=O
Propriétés calculées
- Qualité précise: 163.01933267g/mol
- Masse isotopique unique: 163.01933267g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 1
- Complexité: 160
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 63.6
- Le xlogp3: 0.9
Propriétés expérimentales
- Dense: 1.71±0.1 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 216.1±40.0°C at 760 mmHg
- Point d'éclair: 84.5±27.3 ºC,
- Solubilité: Légèrement soluble (5,1 G / l) (25 ºC),
1-(difluoromethyl)-4-nitro-pyrazole Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Sealed in dry,2-8°C
1-(difluoromethyl)-4-nitro-pyrazole PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156033-5g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 98% | 5g |
¥444.00 | 2024-04-24 | |
Chemenu | CM120441-5g |
1-(Difluoromethyl)-4-nitropyrazole |
956477-64-8 | 95%+ | 5g |
$*** | 2023-03-29 | |
Enamine | EN300-56165-10.0g |
1-(difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 95.0% | 10.0g |
$98.0 | 2025-03-15 | |
abcr | AB458035-5g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole; . |
956477-64-8 | 5g |
€131.10 | 2025-03-19 | ||
abcr | AB458035-1 g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 1g |
€193.20 | 2022-03-01 | ||
abcr | AB458035-5 g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole; . |
956477-64-8 | 5g |
€211.50 | 2023-04-22 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N11560-10g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 10g |
¥5349.0 | 2021-09-08 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021392-10g |
1-(Difluoromethyl)-4-nitropyrazole |
956477-64-8 | ≥97% | 10g |
¥738.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021392-25g |
1-(Difluoromethyl)-4-nitropyrazole |
956477-64-8 | ≥97% | 25g |
¥1845.00 | 2024-07-09 | |
Fluorochem | 025966-1g |
1-Difluoromethyl-4-nitro-1H-pyrazole |
956477-64-8 | 95% | 1g |
£114.00 | 2022-03-01 |
1-(difluoromethyl)-4-nitro-pyrazole Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C
1.2 20 h, 120 °C
1.2 20 h, 120 °C
Référence
- Crystalline forms of (9R,13S)-13- {4-[5-chloro-2-(4-chloro-1H,2,3- triazol-1-yl)phenyl] -6-oxo-1,6-dihydropyrimidin-1-yl}-3-(difluoromethyl)-9-methyl-3,4,7,15- tetraazatricyclo[ 12.3.1.02·6]octadeca- 1(18),2(6),4,14,16-pentaen-8-one, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C; 120 °C → rt
1.3 Reagents: Water ; rt
1.2 20 min, 120 °C; 10 min, 120 °C; 120 °C → rt
1.3 Reagents: Water ; rt
Référence
- Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic TherapyJournal of Medicinal Chemistry, 2022, 65(3), 1770-1785,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 30 min, 120 °C
Référence
- Preparation of the bridged heterocyclyl-substituted pyrimidine compounds and their pharmaceutical applications, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 2 h, 120 °C
Référence
- Macrocyclic compounds as factor XIa inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Référence
- Pyrimidinones as factor XIa inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Référence
- Preparation of macrocycles condensed with heterocycles as factor XIa inhibitors, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Référence
- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Référence
- Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 4 h, 90 °C
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Preparation of aryl- and heteroarylsulfonimidoylacetamides and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C
1.2 120 °C; 10 min, 120 °C
1.2 120 °C; 10 min, 120 °C
Référence
- Preparation of FXIa inhibitor and application thereof, China, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: 1,2-Dimethoxyethane ; 5 min, 120 °C
1.2 10 min, 120 °C
1.2 10 min, 120 °C
Référence
- Heterocyclic compound having inhibitory effect on motor neuron cell degeneration, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ; rt; 3 h, 90 °C
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Preparation of sulfonylurea compounds and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ; 12 h, rt
Référence
- N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild conditionTetrahedron Letters, 2018, 59(28), 2752-2754,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Sulfuric acid , Nitric acid ; 3 h, 30 - 40 °C; overnight, 30 - 40 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled
Référence
- Chemical properties of derivatives of N-difluoromethyl- and N-2-H-tetrafluoroethylpyrazolesChemistry of Heterocyclic Compounds (New York, 2006, 42(9), 1177-1184,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ; overnight, rt → 100 °C; overnight, 100 °C
Référence
- Preparation of 1,4,6-triaza-1H-indene compounds as colony stimulating factor 1 receptor modulators, World Intellectual Property Organization, , ,
1-(difluoromethyl)-4-nitro-pyrazole Raw materials
- Sodium chlorodifluoroacetate
- 4-Nitropyrazole
- Bromodifluoromethane
- 1-[[bromo(difluoro)methyl]-ethoxy-phosphoryl]oxyethane
- 1-(Difluoromethyl)-1H-pyrazole
1-(difluoromethyl)-4-nitro-pyrazole Preparation Products
1-(difluoromethyl)-4-nitro-pyrazole Littérature connexe
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
Classification associée
- Solvants et chimiques organiques Composés organiques Composés 1,3-dipolaires Composés organiques 1,3-dipolaires de type allyle composés nitro
- Solvants et chimiques organiques Composés organiques Composés 1,3-dipolaires Composés organiques 1,3-dipolaires de type allyle Composés organiques nitrés composés nitro
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Fournisseurs recommandés
atkchemica
(CAS:956477-64-8)1-(difluoromethyl)-4-nitro-pyrazole

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:956477-64-8)1-(difluoromethyl)-4-nitro-pyrazole

Pureté:99%/99%
Quantité:25g/100g
Prix ($):244.0/806.0